2-(ETHYLSULFANYL)-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Overview
Description
2-(Ethylsulfanyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be achieved through two main synthetic routes: annulation of the pyrimidine moiety to the triazole ring and annulation of the triazole fragment to the pyrimidine ring . One common method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach is the oxidation of aminopyrimidine Schiff bases, which can be carried out under mild conditions using iron (III) chloride .
Industrial Production Methods
Industrial production of 2-(ethylsulfanyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the ethylsulfanyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
2-(Ethylsulfanyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may inhibit enzymes such as RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication .
Comparison with Similar Compounds
2-(Ethylsulfanyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
[1,2,4]Triazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar fused ring system and exhibit comparable bioactivities.
Indeno- and thieno-fused analogues: These compounds also possess fused ring systems and are known for their antibacterial and antifungal properties.
Properties
IUPAC Name |
2-ethylsulfanyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S/c1-2-18-13-15-12-14-9-8-11(17(12)16-13)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJKHOSMSFWIFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(=CC=NC2=N1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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